molecular formula C22H26N4O3S2 B2817354 (Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one CAS No. 618078-27-6

(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

Cat. No.: B2817354
CAS No.: 618078-27-6
M. Wt: 458.6
InChI Key: VZMSYMLSQLLWKG-VKAVYKQESA-N
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Description

(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6. The purity is usually 95%.
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Biological Activity

The compound (Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and its pharmacological properties.

Structure and Synthesis

The compound features a complex structure that includes a thiazolidinone core, which is known for various biological activities. The synthesis of thiazolidin-4-one derivatives often involves condensation reactions between thiosemicarbazones and aldehydes or ketones, leading to compounds with enhanced bioactivity.

Biological Activity Overview

Thiazolidin-4-one derivatives, including the target compound, have demonstrated a range of biological activities:

  • Anticancer Activity : Thiazolidin-4-one derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that these compounds can target multiple pathways involved in cancer progression. For instance, they may inhibit key enzymes and signaling pathways associated with tumor growth .
  • Antimicrobial Properties : These compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of specific substituents on the thiazolidinone core can enhance this activity, making them potential candidates for treating infections caused by resistant strains .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the compound binds effectively to the active site of AChE, indicating potential therapeutic applications in cognitive disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazolidin-4-one derivatives:

1. Anticancer Studies

A recent study demonstrated that a series of thiazolidinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The most potent compounds were identified to induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

2. Antimicrobial Efficacy

Research focusing on the antimicrobial properties of thiazolidinone derivatives revealed that certain compounds displayed MIC values as low as 0.5 µg/mL against Staphylococcus aureus and other pathogens. These findings suggest that modifications to the thiazolidinone structure can lead to enhanced antimicrobial potency .

3. Enzyme Inhibition and Docking Studies

Molecular docking simulations have shown that the target compound exhibits strong binding affinity towards AChE, with docking scores indicating favorable interactions with key amino acid residues in the enzyme's active site. This suggests that structural modifications could further optimize its inhibitory activity against AChE .

Data Tables

Activity Type Tested Compound IC50/MIC Values Comments
AnticancerThiazolidinone DerivativeVaries by structureInduces apoptosis in cancer cell lines
AntimicrobialThiazolidinone Derivative0.5 µg/mL (S. aureus)Effective against resistant bacterial strains
Acetylcholinesterase Inhibition(Z)-5...IC50 = 46.42 µM (BChE)Comparable to standard inhibitors like Donepezil

Properties

IUPAC Name

(5Z)-5-[[2-(cyclohexylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-29-13-7-12-26-21(28)17(31-22(26)30)14-16-19(23-15-8-3-2-4-9-15)24-18-10-5-6-11-25(18)20(16)27/h5-6,10-11,14-15,23H,2-4,7-9,12-13H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMSYMLSQLLWKG-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NC4CCCCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NC4CCCCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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